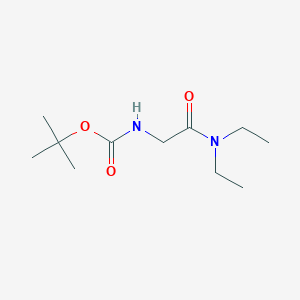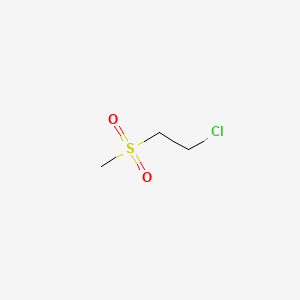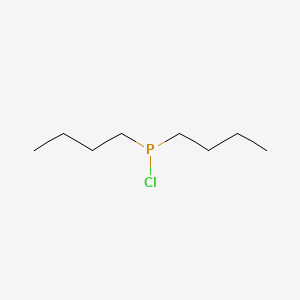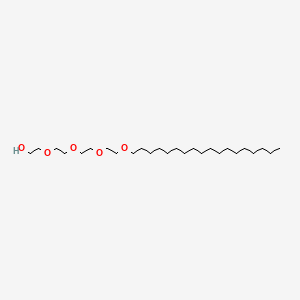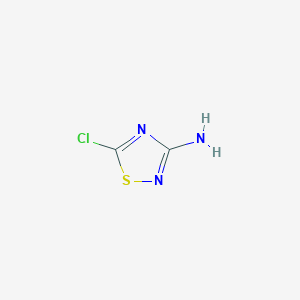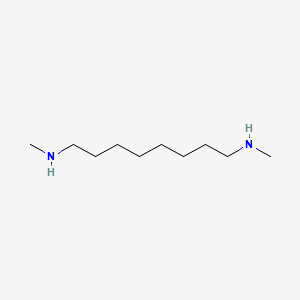
Acide 4-cyclobutylbenzoïque
Vue d'ensemble
Description
4-Cyclobutylbenzoic acid is an organic compound with the molecular formula C11H12O2 It consists of a benzoic acid core with a cyclobutyl group attached to the para position of the benzene ring
Applications De Recherche Scientifique
4-Cyclobutylbenzoic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and materials.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of polymers, resins, and specialty chemicals.
Mécanisme D'action
Target of Action
Benzoic acid derivatives are known to have various biological activities, and their targets can vary widely depending on the specific derivative and its functional groups .
Mode of Action
It’s worth noting that benzoic acid derivatives often exert their effects through interactions with various enzymes and receptors in the body
Biochemical Pathways
Benzoic acid is known to be involved in various biochemical pathways, including those related to the metabolism of amino acids . .
Pharmacokinetics
It’s worth noting that the pharmacokinetic properties of a compound can significantly impact its bioavailability and overall effects in the body .
Result of Action
Benzoic acid and its derivatives are known to have various biological activities, including antimicrobial, anti-inflammatory, and analgesic effects
Action Environment
The action, efficacy, and stability of 4-Cyclobutylbenzoic acid can be influenced by various environmental factors. For instance, the pH of the environment can impact the ionization state of the compound, which can in turn affect its solubility and ability to cross biological membranes . Additionally, temperature and humidity can impact the stability of the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Cyclobutylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclobutylbenzene with carbon dioxide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, followed by hydrolysis to yield the desired carboxylic acid.
Industrial Production Methods: In an industrial setting, the production of 4-cyclobutylbenzoic acid may involve the catalytic hydrogenation of 4-cyclobutylbenzoyl chloride. This method allows for efficient large-scale synthesis with high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyclobutylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as aldehydes or ketones.
Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: 4-Cyclobutylbenzaldehyde or 4-cyclobutylbenzophenone.
Reduction: 4-Cyclobutylbenzyl alcohol or 4-cyclobutylbenzene.
Substitution: 4-Nitrocyclobutylbenzoic acid, 4-Sulfonylcyclobutylbenzoic acid, or 4-Halocyclobutylbenzoic acid.
Comparaison Avec Des Composés Similaires
Benzoic acid: Lacks the cyclobutyl group, making it less sterically hindered.
Cyclobutylbenzene: Lacks the carboxylic acid group, reducing its reactivity.
4-Methylbenzoic acid: Contains a methyl group instead of a cyclobutyl group, affecting its physical and chemical properties.
Uniqueness: 4-Cyclobutylbenzoic acid is unique due to the presence of both the cyclobutyl group and the carboxylic acid group. This combination imparts distinct steric and electronic properties, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
4-cyclobutylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(13)10-6-4-9(5-7-10)8-2-1-3-8/h4-8H,1-3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXSFFCOYUIJKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20298927 | |
| Record name | 4-cyclobutylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3158-70-1 | |
| Record name | 3158-70-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126988 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-cyclobutylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


